molecular formula C8H20N2 B13220090 (2-Aminoethyl)(methyl)(3-methylbutan-2-yl)amine

(2-Aminoethyl)(methyl)(3-methylbutan-2-yl)amine

Cat. No.: B13220090
M. Wt: 144.26 g/mol
InChI Key: KVXNHHRZKSCKJO-UHFFFAOYSA-N
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Description

(2-Aminoethyl)(methyl)(3-methylbutan-2-yl)amine is a tertiary amine featuring a 2-aminoethyl group (NH2CH2CH2–), a methyl group (CH3–), and a branched 3-methylbutan-2-yl substituent.

Properties

Molecular Formula

C8H20N2

Molecular Weight

144.26 g/mol

IUPAC Name

N'-methyl-N'-(3-methylbutan-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C8H20N2/c1-7(2)8(3)10(4)6-5-9/h7-8H,5-6,9H2,1-4H3

InChI Key

KVXNHHRZKSCKJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)N(C)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)(methyl)(3-methylbutan-2-yl)amine can be achieved through several methods. One common approach involves the alkylation of (2-aminoethyl)amine with 3-methylbutan-2-yl chloride under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is often purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(methyl)(3-methylbutan-2-yl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form simpler amines or hydrocarbons.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various substituted amines, amides, and nitriles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Aminoethyl)(methyl)(3-methylbutan-2-yl)amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-Aminoethyl)(methyl)(3-methylbutan-2-yl)amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with active sites, influencing biochemical pathways and cellular processes. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Amines

Compound Substituents Amino Groups (Type) Branched Groups Key Features
Target Compound Methyl, 3-methylbutan-2-yl, 2-aminoethyl 1 (primary) Yes Steric bulk, asymmetric substitution
Tris(2-aminoethyl)amine (TAEA) Three 2-aminoethyl groups 3 (primary) No High amino density, linear structure
Bis(2-aminoethyl)amine derivatives Two 2-aminoethyl groups + aromatic/alkyl substituents 2 (primary) Variable Tunable lipophilicity, bioactivity
1-(2-Aminoethyl)piperazine (AEP) Cyclic structure with primary and secondary amines 2 (1 primary, 1 secondary) No Enhanced stability from ring rigidity
DMAPA Primary amine + tertiary dimethylamine 1 (primary) No Mixed amine functionalities

Key Observations :

  • Compared to TAEA’s three primary amines, the target’s single primary amine may reduce coordination capacity but improve selectivity in reactions.
  • Asymmetric substitution (methyl vs. branched alkyl) contrasts with symmetric analogs like TAEA, which are preferred in hyperbranched polymer synthesis .

Key Findings :

  • Catalytic Activity: TAEA’s high amino density enables strong anchoring to metal oxides, enhancing catalytic turnover . The target compound’s single amine may limit such activity but could improve substrate diffusion in porous materials.
  • Materials Science : TAEA’s symmetry facilitates hyperbranched polymer synthesis (e.g., HPAMAM-1), whereas the target’s asymmetry may hinder regular branching .
  • Biological Activity: Bis(2-aminoethyl) derivatives show substituent-dependent anti-inflammatory effects . The target’s branched alkyl group may increase membrane permeability, though this requires experimental validation.

Stability and Degradation Resistance

  • Steric Protection : The target’s branched 3-methylbutan-2-yl group may shield the amine from oxidative or hydrolytic degradation, similar to cyclic amines like AEP, where the ring structure stabilizes the secondary amine .
  • Comparison with Linear Amines : Linear primary amines (e.g., DMAPA) are more prone to degradation due to exposed reactive sites .

Coordination Chemistry and Metal Binding

  • Asymmetric Coordination: The target’s mixed substituents could create asymmetric coordination environments in metal complexes, contrasting with symmetric TAEA-based ligands. For example, asymmetric Schiff base ligands derived from N-(2-aminoethyl)-1,3-propanediamine exhibit distinct spin crossover behavior in iron(III) complexes .
  • Steric Effects : The branched alkyl group may limit chelation efficiency but enhance selectivity in metal-ion binding.

Biological Activity

(2-Aminoethyl)(methyl)(3-methylbutan-2-yl)amine, an organic compound with both primary and secondary amine functionalities, has garnered attention for its potential biological activities. Its unique structure, characterized by an ethyl chain bonded to a methyl group and a branched aliphatic group derived from 3-methylbutan-2-yl, suggests possible interactions with various biological systems. This article reviews the biological activity of this compound, focusing on pharmacological effects, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Structure NH2CH2CH2N CH3 C5H11 \text{Structure }\text{NH}_2\text{CH}_2\text{CH}_2\text{N CH}_3\text{ C}_5\text{H}_{11}\text{ }

This structure facilitates diverse reactivity patterns due to its amine functional groups.

Pharmacological Potential

Research indicates that this compound exhibits several pharmacological effects. Its structural similarity to known bioactive compounds allows for predictions of its biological activities using computational methods like PASS (Prediction of Activity Spectra for Substances) .

Potential Activities Include:

  • Anti-cancer properties: Initial studies suggest that derivatives of bis(2-aminoethyl)amine exhibit cytotoxic activity against various cancer cell lines, including colorectal adenocarcinoma (CaCo-2) and epithelial lung carcinoma (A549) .
  • Inhibition of Type III Secretion System (T3SS): Some derivatives have shown promise in inhibiting virulence factors in Gram-negative pathogens, which is critical in the context of rising antibiotic resistance .

Cytotoxicity Studies

Cytotoxicity evaluations have been conducted on several derivatives of bis(2-aminoethyl)amine, revealing insights into their anti-proliferative mechanisms.

Table 1: Cytotoxic Activity of Bis(2-aminoethyl)amine Derivatives

CompoundIC50 (µM)Cell LineApoptotic Activity
113.95A549Early Apoptosis
415.74CaCo-2Late Apoptosis
610.00HTB-140Moderate Induction

The studies indicated that compound 6 exhibited the most significant cytotoxic effects across all tested cell lines, with IC50 values ranging from 10 to 15 µM .

The mechanism by which this compound and its derivatives exert their biological effects is still under investigation. Flow cytometry analyses have demonstrated that these compounds can induce both early and late apoptosis in cancer cells, suggesting a multifaceted mechanism involving apoptosis pathways .

Case Studies

Recent research highlights the potential of this compound in various therapeutic contexts:

  • Cancer Treatment:
    • A study reported that derivatives showed significant inhibition of cancer cell proliferation and induced apoptosis in A549 lung carcinoma cells at concentrations as low as 10 µM .
  • Inhibition of Pathogenic Virulence:
    • Investigations into the inhibition of T3SS revealed that certain derivatives could significantly reduce the secretion of virulence factors in pathogenic bacteria, indicating a potential application in treating bacterial infections resistant to conventional antibiotics .

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